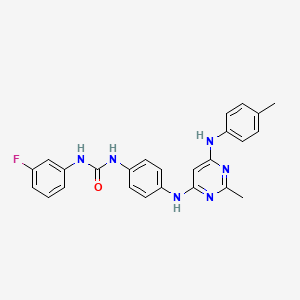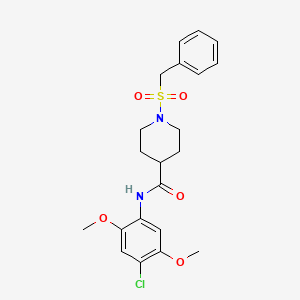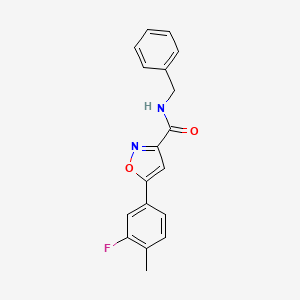
1-(3-Fluorophenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-1-[4-({2-Methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]urea is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrimidinyl group, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1-[4-({2-Methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Pyrimidinyl Intermediate Synthesis: The next step involves the synthesis of the pyrimidinyl intermediate, which is achieved through nucleophilic aromatic substitution reactions.
Coupling Reaction: The final step involves the coupling of the fluorophenyl and pyrimidinyl intermediates using a urea linkage. This is typically achieved through the reaction of an isocyanate with an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1-[4-({2-Methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the urea linkage, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of benzyl alcohols or benzaldehydes, while reduction of the urea linkage can yield primary or secondary amines.
Scientific Research Applications
3-(3-Fluorophenyl)-1-[4-({2-Methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology to investigate protein-ligand interactions and enzyme inhibition.
Industrial Applications: It may be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1-[4-({2-Methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-[4-({2-Methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]urea
- 3-(3-Bromophenyl)-1-[4-({2-Methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]urea
- 3-(3-Methylphenyl)-1-[4-({2-Methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]urea
Uniqueness
The presence of the fluorine atom in 3-(3-Fluorophenyl)-1-[4-({2-Methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]urea imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets. This makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C25H23FN6O |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C25H23FN6O/c1-16-6-8-19(9-7-16)29-23-15-24(28-17(2)27-23)30-20-10-12-21(13-11-20)31-25(33)32-22-5-3-4-18(26)14-22/h3-15H,1-2H3,(H2,31,32,33)(H2,27,28,29,30) |
InChI Key |
NZHFCCLERTXTLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14983202.png)
![2-Methylpropyl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate](/img/structure/B14983212.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B14983222.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone](/img/structure/B14983241.png)
![N-(3-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983247.png)
![2-ethoxy-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14983253.png)
![(5Z)-5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14983254.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14983259.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B14983263.png)
![5-chloro-3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B14983267.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B14983269.png)

![1-(2-bromoprop-2-en-1-yl)-2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B14983280.png)
